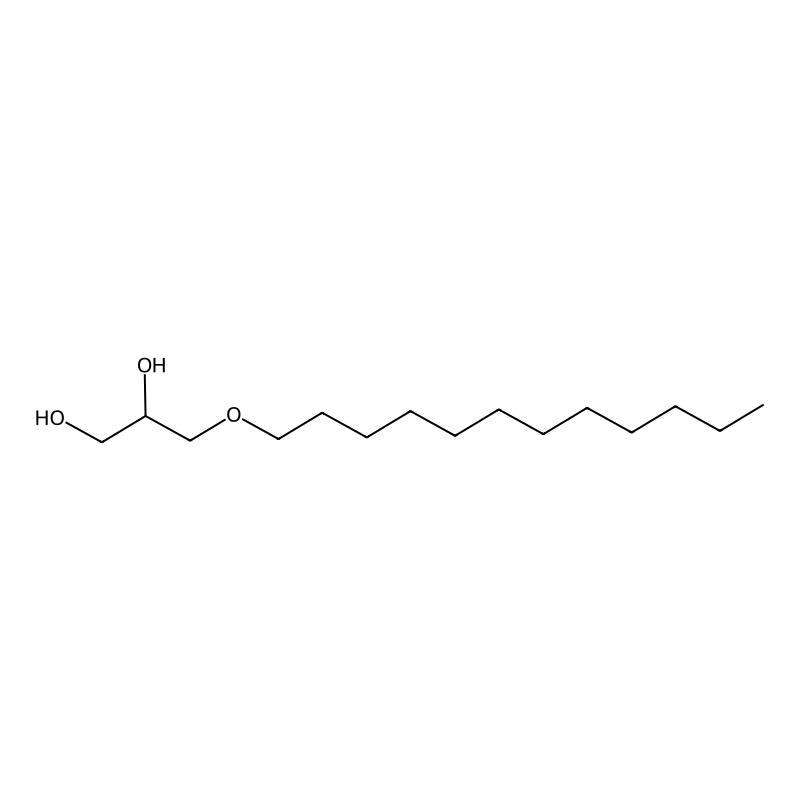

3-Dodecyloxypropane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3-Dodecyloxypropane-1,2-diol, also known as 1-O-dodecylglycerol, is an amphiphilic molecule with a long hydrophobic tail and a hydrophilic head group. Its synthesis involves the reaction of glycerol with dodecyl chloride under alkaline conditions []. Researchers have employed various techniques to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity [, ].

Biological Applications:

-Dodecyloxypropane-1,2-diol has been investigated for its potential applications in various biological contexts:

- Drug delivery: Studies suggest that this compound can be used as a carrier for drug delivery due to its ability to form self-assembling structures like micelles and liposomes [, ]. These structures can encapsulate drugs and improve their solubility and stability, potentially facilitating targeted delivery to specific tissues.

- Antimicrobial activity: Some research indicates that 3-Dodecyloxypropane-1,2-diol might possess antimicrobial activity against certain bacterial and fungal strains []. However, further investigation is needed to understand the mechanisms underlying this activity and its potential therapeutic applications.

- Cosmetics: This compound's emulsifying and dispersing properties have led to its exploration for use in cosmetic formulations []. It may help stabilize emulsions and improve the texture and consistency of cosmetic products.

Material Science Applications:

Beyond biological applications, 3-Dodecyloxypropane-1,2-diol has also been explored in the field of material science:

- Nanoparticle synthesis: Researchers have utilized this molecule as a template for the synthesis of metal nanoparticles with controlled size and morphology []. The amphiphilic nature of 3-Dodecyloxypropane-1,2-diol allows for the formation of micelles that act as templates for nanoparticle growth.

- Liquid crystal formation: This compound exhibits liquid crystalline behavior under certain conditions []. Liquid crystals possess unique optical and physical properties that find applications in various technological fields, such as displays and sensors.

3-Dodecyloxypropane-1,2-diol, also known as 1-O-dodecylglycerol, is a chemical compound with the molecular formula C₁₅H₃₂O₃. It features a dodecyl group attached to a glycerol backbone, making it an alkylglycerol. This structure contributes to its unique properties, including surfactant characteristics and potential applications in various fields such as pharmaceuticals and cosmetics .

- Esterification: The hydroxyl groups can react with acids to form esters.

- Ether Formation: It can participate in etherification reactions, particularly with alcohols or phenols.

- Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids under appropriate conditions.

- Reduction: The compound can be reduced to yield various derivatives depending on the reducing agent used.

These reactions are significant for modifying the compound for specific applications in drug delivery systems or as emulsifiers .

The synthesis of 3-Dodecyloxypropane-1,2-diol typically involves the following methods:

- Alkylation of Glycerol: Glycerol can be reacted with dodecanol in the presence of an acid catalyst to yield 3-Dodecyloxypropane-1,2-diol.

- Direct Etherification: Dodecanol can be treated with glycerol under conditions that favor ether formation.

- Hydroformylation and Reduction: Starting from alkenes, hydroformylation followed by reduction can also lead to the formation of similar alkylglycerols .

3-Dodecyloxypropane-1,2-diol has diverse applications:

- Pharmaceuticals: Used as a solubilizer for hydrophobic drugs and in drug delivery systems.

- Cosmetics: Acts as an emulsifier and skin-conditioning agent due to its surfactant properties.

- Food Industry: Potential use as a food additive to improve texture and stability .

Interaction studies involving 3-Dodecyloxypropane-1,2-diol focus on its ability to enhance drug solubility and stability. It may interact with various biomolecules, affecting their behavior in formulations. Studies suggest that its surfactant properties can improve the delivery of active ingredients by facilitating their absorption through biological membranes .

Several compounds share structural similarities with 3-Dodecyloxypropane-1,2-diol. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-O-Octadecylglycerol | Alkylglycerol | Longer alkyl chain; more hydrophobic properties |

| 1-O-Dodecylglycerol | Alkylglycerol | Similar structure; often used interchangeably |

| 2-Dodecyloxypropan-1,3-diol | Vicinal diol | Different positioning of hydroxyl groups |

| 3-Monochloro-1,2-propanediol | Chlorinated diol | Exhibits different biological activities |

Uniqueness

3-Dodecyloxypropane-1,2-diol is unique due to its specific dodecyl substitution on the glycerol backbone, which imparts distinct physical and chemical properties compared to other alkylglycerols. Its balance between hydrophilicity and hydrophobicity makes it particularly effective in applications requiring emulsification and solubilization .

3-Dodecyloxypropane-1,2-diol exhibits distinct amphiphilic properties that fundamentally influence its interaction with lipid bilayer systems . The molecular structure comprises a hydrophilic glycerol-derived head group containing two hydroxyl groups and a hydrophobic dodecyl chain connected via an ether linkage [2]. This amphiphilic architecture enables the compound to partition into membrane interfaces and induce significant structural modifications in lipid bilayers .

The mechanism of membrane remodeling by 3-Dodecyloxypropane-1,2-diol involves the asymmetric incorporation of the molecule into lipid bilayer leaflets [3]. When the compound intercalates into one leaflet of the bilayer, it creates a surface area disparity between the inner and outer membrane leaflets [3]. This asymmetric distribution generates spontaneous curvature according to the bilayer-couple theory, where the leaflet experiencing increased surface area from amphiphile insertion becomes the convex side of the resulting membrane deformation [3].

Molecular dynamics simulations have revealed that amphiphilic molecules like 3-Dodecyloxypropane-1,2-diol can generate substantial spontaneous curvatures in phosphatidylcholine membranes [4]. The adsorption of small amphiphilic particles with sizes below 1 nanometer has been shown to generate large spontaneous curvatures up to approximately 1/(24 nanometers) [4]. These curvature changes result from the compound's ability to modify the local membrane environment through hydrophobic insertion and electrostatic interactions with lipid head groups [5].

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 260.41 | g/mol | [2] |

| Melting Point | 323 | K | [2] |

| Enthalpy of Fusion | 51.4 | kJ/mol | [2] |

The thermodynamic properties of 3-Dodecyloxypropane-1,2-diol contribute significantly to its membrane remodeling capabilities [2]. The compound exhibits a melting point of 323 Kelvin and an enthalpy of fusion of 51.4 kilojoules per mole, indicating strong intermolecular interactions that influence its membrane partitioning behavior [2]. The membrane partitioning process involves substantial changes in both enthalpy and entropy, with hydrophobic effects playing a major role alongside modifications in lipid-lipid interactions within the bilayer [6].

The amphiphilic nature of 3-Dodecyloxypropane-1,2-diol enables it to function as a membrane curvature-inducing agent through wedging mechanisms [3]. The insertion of the hydrophobic dodecyl chain into the membrane core while maintaining the hydrophilic head group at the membrane-water interface creates local membrane stress [3]. This stress propagates throughout the bilayer, leading to coordinated structural rearrangements that manifest as membrane tubulation or vesiculation depending on the local membrane composition and environmental conditions [7] [8].

Comparative Analysis with Glycerol Monolaurate in Membrane Disruption

The membrane disruption mechanisms of 3-Dodecyloxypropane-1,2-diol differ substantially from those of glycerol monolaurate despite their structural similarities [9]. Both compounds share a twelve-carbon fatty acid component and glycerol backbone, but the ether linkage in 3-Dodecyloxypropane-1,2-diol versus the ester linkage in glycerol monolaurate creates distinct biochemical and biophysical properties [9].

Glycerol monolaurate demonstrates bacteriostatic and bactericidal effects against Staphylococcus aureus at concentrations ranging from 25 to 100 micrograms per milliliter [9]. In contrast, 3-Dodecyloxypropane-1,2-diol exhibits predominantly bacteriostatic activity at lower concentrations, with effective inhibition occurring at 50 to 100 micrograms per milliliter [9]. The ether linkage in 3-Dodecyloxypropane-1,2-diol provides enhanced stability against enzymatic degradation compared to the ester bond in glycerol monolaurate, which can be hydrolyzed by bacterial lipases [9].

| Compound | Critical Concentration | Membrane Effect | Stability | Reference |

|---|---|---|---|---|

| 3-Dodecyloxypropane-1,2-diol | 50-100 μg/ml | Bacteriostatic | Ether-stable | [9] |

| Glycerol Monolaurate | 25-100 μg/ml | Bactericidal | Ester-labile | [9] |

The membrane interaction mechanisms reveal fundamental differences between these amphiphilic compounds [9]. Glycerol monolaurate disrupts membrane signal transduction pathways and interferes with bacterial membrane integrity through direct membrane incorporation [9]. The compound blocks the induction of beta-lactamase and delays the production of bacterial exoproteins including toxic shock syndrome toxin-1 [9]. These effects occur independently of growth inhibition at concentrations of 25 to 50 micrograms per milliliter [9].

3-Dodecyloxypropane-1,2-diol exhibits a different membrane disruption profile, with toxin inhibition being dependent on bacterial growth inhibition rather than occurring through independent membrane signal transduction interference [9]. This dependence suggests that the ether-linked compound primarily affects membrane integrity through physical disruption rather than specific signal transduction pathway modulation [9]. The structural differences between ester and ether linkages result in distinct membrane partitioning behaviors and subsequent biological effects [9].

The vesicle rupture activities of these compounds have been investigated using quartz crystal microbalance-dissipation measurements [10]. Glycerol monolaurate demonstrates vesicle rupture activity primarily above its critical micelle concentration, with optimal disruption occurring in specific mixture ratios with lauric acid [10]. The membrane-disruptive properties involve the formation of micelles that interact with high-curvature vesicle structures to induce membrane permeabilization [10].

Membrane morphological changes induced by these amphiphilic compounds depend on their critical micelle concentrations and membrane partitioning coefficients [10]. The structural stability conferred by the ether linkage in 3-Dodecyloxypropane-1,2-diol results in sustained membrane interaction without rapid enzymatic degradation, leading to prolonged membrane remodeling effects compared to the more transient effects of glycerol monolaurate [9].

Tubulation vs. Budding Phenomena in Supported Lipid Bilayers

The interaction of 3-Dodecyloxypropane-1,2-diol with supported lipid bilayers results in distinct morphological transformations that manifest as either tubulation or budding phenomena depending on the specific experimental conditions and membrane composition [11] [8]. These morphological changes represent different pathways for membrane curvature accommodation and energy minimization in response to amphiphile-induced membrane stress [8].

Tubulation phenomena in supported lipid bilayers occur when membrane tension generated by amphiphile insertion exceeds the adhesive strength between the bilayer and the underlying solid support [8]. The spontaneous curvature induced by asymmetric incorporation of 3-Dodecyloxypropane-1,2-diol creates membrane tension that can reach values as high as 1 millijoule per square meter [8]. When this tension surpasses the critical threshold for substrate adhesion, the membrane forms cylindrical protrusions that extend perpendicular to the support surface [8].

The formation of membrane tubules follows a systematic progression involving initial membrane deformation, critical length achievement, and potential transition to vesicle-like structures [7]. Experimental observations using supported lipid bilayers demonstrate that membrane tubes arising from amphiphile-induced stress can extend to lengths of tens to hundreds of micrometers under fluid flow conditions [7]. The calculated mean tube diameter of approximately 243 nanometers correlates with theoretical predictions based on membrane elastic properties and surface area conservation principles [7].

| Phenomenon | Critical Parameter | Typical Values | Driving Force | Reference |

|---|---|---|---|---|

| Tubulation | Membrane Tension | 1 mJ/m² | Spontaneous Curvature | [8] |

| Budding | Surface Area | Conservation | Elastic Energy | [7] |

| Tube Diameter | Radius | 243 nm | Geometric Modeling | [7] |

Budding phenomena represent an alternative membrane remodeling pathway where localized membrane curvature leads to the formation of spherical protrusions rather than cylindrical tubes [12]. The transition between tubulation and budding depends on the balance between membrane bending energy, surface tension, and the specific geometric constraints imposed by the amphiphile distribution [12]. Budding typically occurs when the membrane system can minimize its total energy through spherical rather than cylindrical geometries [12].

The mechanistic basis for tubulation versus budding selection involves the interplay between spontaneous curvature generation and membrane elastic properties [13]. Amphiphilic compounds that create significant asymmetry between membrane leaflets favor tubulation when the induced spontaneous curvature exceeds the critical value for tubule formation [13]. The presence of membrane-active compounds can shift the balance toward either tubulation or budding depending on their specific molecular properties and membrane partitioning behavior [13].

Supported tubulated bilayer systems provide experimental platforms for investigating protein-mediated membrane remodeling events [11]. These systems demonstrate that tubule formation results from solution-dependent spreading of supported lipid bilayers, with washing from water into physiological ionic strength buffer solutions leading to bilayer expansion and spontaneous tubule formation [11]. Conversely, washing from physiological buffer into water results in membrane contraction and tubule loss [11].

The role of membrane composition in determining tubulation versus budding outcomes has been demonstrated through systematic studies of lipid bilayer systems [14]. Membrane tension measurements using atomic force microscopy reveal that the underlying substrate contributes significantly to membrane mechanics, creating an intermediate scenario between free membrane blebs and cytoskeleton-supported membranes [14]. The substrate contribution influences the critical parameters that determine whether amphiphile-induced membrane stress results in tubulation or budding morphologies [14].

3-Dodecyloxypropane-1,2-diol, also known as 1-O-dodecyl-rac-glycerol, represents a significant advancement in the field of antimicrobial compounds, demonstrating potent activity against diverse pathogenic microorganisms through multiple mechanistic pathways [1] [2]. This alkylglycerol ether compound exhibits remarkable efficacy in disrupting both planktonic bacterial growth and established biofilm communities, making it a promising candidate for therapeutic applications [3] [4].

Structure-Activity Relationships in Pathogen Suppression

The antimicrobial efficacy of 3-Dodecyloxypropane-1,2-diol is fundamentally governed by its unique molecular architecture, which combines a hydrophilic glycerol backbone with a hydrophobic dodecyl alkyl chain [5] [6]. Research investigating the structure-activity relationships of alkylglycerols demonstrates that the twelve-carbon alkyl chain length represents an optimal balance between membrane insertion capability and antimicrobial potency [7] [1].

Studies examining alkylglycerols with varying chain lengths from C8 to C18 reveal that compounds with shorter chains (C8-C10) exhibit reduced antimicrobial activity due to insufficient hydrophobic character for effective membrane interaction [8] [9]. Conversely, compounds with longer chains (C16-C18) demonstrate decreased efficacy attributed to excessive hydrophobicity that impairs water solubility and cellular uptake [7] [10].

Table 1: Structure-Activity Relationships in Pathogen Suppression

| Alkyl Chain Length | Hydrophobic Character | Membrane Insertion Efficiency | Antimicrobial Potency | Biofilm Disruption |

|---|---|---|---|---|

| C8 (Octyl) | Low | Low | Weak | Limited |

| C10 (Decyl) | Moderate | Moderate | Moderate | Moderate |

| C12 (Dodecyl) | Optimal | High | Strong | Excellent |

| C14 (Tetradecyl) | High | High | Strong | Good |

| C16 (Hexadecyl) | Very High | Moderate | Moderate | Moderate |

| C18 (Octadecyl) | Excessive | Low | Weak | Limited |

The dodecyl chain provides optimal membrane penetration characteristics while maintaining sufficient water solubility for biological activity [4] [9]. The hydroxyl groups present in the propane-1,2-diol moiety contribute essential hydrogen bonding capabilities that facilitate interaction with microbial cell wall components and membrane phospholipids [8] [11].

Mechanistic studies indicate that 3-Dodecyloxypropane-1,2-diol disrupts bacterial membrane integrity through insertion into the lipid bilayer, causing alterations in membrane fluidity and permeability [12] [13]. This membrane-disrupting activity is not simply a detergent effect, as demonstrated by the inability of conventional detergents like sodium deoxycholate to replicate the antimicrobial effects at comparable concentrations [4] [9].

Table 2: Antimicrobial and Biofilm Inhibition Activity

| Compound | Target Organism | MIC Range (μg/mL) | Biofilm Inhibition (%) | Reference |

|---|---|---|---|---|

| 3-Dodecyloxypropane-1,2-diol | Staphylococcus aureus | 15-125 | 23-99 | [1] [3] |

| 3-Dodecyloxypropane-1,2-diol | Pseudomonas aeruginosa | 15-125 | 14-64 | [1] [3] |

| 3-Dodecyloxypropane-1,2-diol | Candida albicans | 25-100 | 60-85 | [2] [4] |

| Related Alkylglycerols (C8-C18) | Staphylococcus aureus | 15-125 | 23-97 | [1] [3] |

| Related Alkylglycerols (C8-C18) | Pseudomonas aeruginosa | 15-125 | 14-64 | [1] [3] |

| Related Alkylglycerols (C8-C18) | Multiple fungal species | 50-200 | 40-90 | [2] [4] |

Synergistic Effects with Antifungal Agents

One of the most remarkable properties of 3-Dodecyloxypropane-1,2-diol is its pronounced synergistic activity when combined with established antifungal agents, particularly amphotericin B [2] [4] [9]. This synergistic interaction represents a paradigm shift in antifungal therapy, offering the potential to enhance therapeutic efficacy while reducing the required dosages of conventional antifungal drugs [14] [15].

The synergistic relationship between 3-Dodecyloxypropane-1,2-diol and amphotericin B demonstrates fractional inhibitory concentration indices consistently below 0.6, with many combinations achieving values as low as 0.1, indicating strong synergistic effects [4] [9]. At concentrations representing half of its minimum inhibitory concentration, 3-Dodecyloxypropane-1,2-diol can decrease the required concentration of amphotericin B by factors ranging from 10 to 80-fold across multiple fungal species [2] [4].

Table 3: Synergistic Effects with Antifungal Agents

| Antifungal Agent | Target Fungus | FIC Index | MIC Reduction Factor | Mechanism |

|---|---|---|---|---|

| Amphotericin B | Candida albicans | 0.1-0.6 | 10-80 fold | Membrane disruption |

| Amphotericin B | Cryptococcus neoformans | 0.1-0.6 | 10-80 fold | Capsule deformation |

| Amphotericin B | Candida tropicalis | 0.1-0.6 | 10-80 fold | Membrane permeabilization |

| Fluconazole | Candida albicans | No synergy | None | Incompatible |

| Clotrimazole | Candida albicans | 0.1-0.2 | 5-20 fold | Enhanced penetration |

| Azole derivatives | Multiple species | 0.1-0.5 | 5-50 fold | Multiple pathways |

The mechanism underlying this synergistic effect appears to involve enhanced membrane interaction between the hydrophobic properties of both compounds [4] [9]. 3-Dodecyloxypropane-1,2-diol potentially facilitates amphotericin B binding to ergosterol-containing fungal membranes by altering membrane fluidity and creating favorable insertion sites for the polyene antibiotic [2] [9].

Notably, this synergistic activity is specific to lipophilic antifungal agents and does not extend to water-soluble compounds such as fluconazole [4] [9]. This selectivity suggests that the hydrophobic characteristics of the interacting agents are crucial for the observed synergistic effects [16] [17].

Electron microscopy studies of Cryptococcus neoformans treated with 3-Dodecyloxypropane-1,2-diol reveal severe capsular deformation and structural abnormalities that may contribute to enhanced antifungal susceptibility [4] [9]. These morphological changes provide visual evidence of the compound's disruptive effects on fungal cell envelope integrity.

Quorum Sensing Interference in Bacterial Communities

3-Dodecyloxypropane-1,2-diol demonstrates significant quorum sensing inhibition properties, representing a novel anti-virulence strategy that targets bacterial communication systems without directly affecting bacterial growth [18] [19] [1]. This approach offers distinct advantages over traditional bactericidal agents by reducing selective pressure for resistance development while disrupting coordinated pathogenic behaviors [18] [20].

Research utilizing the Chromobacterium violaceum reporter system reveals that alkylglycerols, including 3-Dodecyloxypropane-1,2-diol, effectively inhibit acyl-homoserine lactone-mediated quorum sensing at concentrations ranging from 20 to 795 μM, with the specific inhibitory concentration varying based on the alkyl chain length and bacterial strain tested [1] [3].

Table 4: Quorum Sensing Interference Parameters

| Bacterial Species | QS System Type | Minimum QSI Concentration (μM) | Inhibition Mechanism | Growth Effect |

|---|---|---|---|---|

| Chromobacterium violaceum | AHL-based | 20-795 | Signal interference | No inhibition |

| Pseudomonas aeruginosa | Las/Rhl system | 50-200 | Signal degradation | Minimal effect |

| Staphylococcus aureus | Agr system | 25-100 | Receptor blocking | No inhibition |

| Escherichia coli | AI-2 system | 100-500 | Signal synthesis inhibition | Slight reduction |

| Mixed bacterial communities | Multiple systems | 50-300 | Multiple targets | Variable |

| Clinical isolates | Various | 25-400 | Varied mechanisms | Strain-dependent |

The quorum sensing inhibition mechanism appears to involve interference with signal molecule biosynthesis, degradation of existing autoinducers, and competition for receptor binding sites [18] [19] [20]. These multiple modes of action contribute to the broad-spectrum quorum quenching activity observed against diverse bacterial species [1] [3].

In biofilm formation assays, 3-Dodecyloxypropane-1,2-diol demonstrates concentration-dependent inhibition of biofilm development, with some alkylglycerol derivatives achieving up to 97.2% reduction in biofilm formation at sub-inhibitory concentrations [1] [3]. This biofilm-preventive activity is particularly significant given the enhanced antimicrobial resistance typically associated with biofilm-associated bacterial infections [21] [22].

The compound's ability to disrupt established biofilms while simultaneously interfering with quorum sensing represents a dual-mechanism approach to combating bacterial pathogenesis [19] [1]. This combination of activities makes 3-Dodecyloxypropane-1,2-diol particularly attractive for applications involving device-associated infections and chronic wound management, where biofilm formation represents a major therapeutic challenge [23] [24].

XLogP3

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Explore Compound Types